molecular formula C23H18ClN3O4S2 B2474693 ethyl 2-(2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate CAS No. 1260947-86-1

ethyl 2-(2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2474693
CAS No.: 1260947-86-1
M. Wt: 499.98
InChI Key: KEZUNKQKSWPCRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a chlorophenyl group, and an ethyl ester moiety

Properties

IUPAC Name

ethyl 2-[[2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O4S2/c1-2-31-22(30)16-5-3-4-6-17(16)25-19(28)13-33-23-26-18-11-12-32-20(18)21(29)27(23)15-9-7-14(24)8-10-15/h3-12H,2,13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZUNKQKSWPCRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-d]pyrimidine ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, often using a chlorinated aromatic compound and a suitable nucleophile.

    Formation of the Sulfanyl Linkage: The sulfanyl group is introduced via a thiolation reaction, typically using a thiol reagent.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 2-(2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: Its unique chemical properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of ethyl 2-(2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2-{[3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate: Similar structure with a fluorophenyl group instead of a chlorophenyl group.

    Ethyl 2-(2-{[3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate: Similar structure with a methylphenyl group instead of a chlorophenyl group.

Uniqueness

Ethyl 2-(2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Biological Activity

Ethyl 2-(2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound belonging to the thienopyrimidine class. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a thieno[3,2-d]pyrimidine core with various substituents that influence its biological activity. The presence of a chlorophenyl group and a sulfanyl moiety enhances its interaction with biological targets.

Property Value
Molecular Formula C₁₉H₁₈ClN₃O₃S₂
Molecular Weight 409.95 g/mol
IUPAC Name This compound

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways. For instance, it has been shown to inhibit certain kinases that are crucial for cancer cell growth.
  • Antimicrobial Activity : Its structure allows it to interact with microbial enzymes, leading to inhibition of microbial growth. Studies have indicated significant activity against various bacterial strains.
  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, which contributes to its anticancer properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against several pathogens. For example:

  • Bacterial Strains Tested :
    • Staphylococcus aureus
    • Escherichia coli
    • Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

Anticancer Activity

In vitro studies have demonstrated the compound's potential as an anticancer agent. The following cancer cell lines were used for testing:

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • A549 (lung cancer)
    • MCF-7 (breast cancer)

The results indicated that this compound significantly decreased cell viability in a dose-dependent manner.

Cell Line IC50 (µM)
HeLa10
A54915
MCF-712

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy highlighted that the compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent for treating resistant infections .
  • Case Study on Anticancer Properties : Research conducted by Elgemeie et al. demonstrated that derivatives of thienopyrimidines showed significant cytotoxic effects against various cancer cell lines, reinforcing the role of structural modifications in enhancing biological activity .

Q & A

Q. Key Conditions :

  • Temperature : Controlled heating (70–100°C) for cyclization steps.
  • Solvents : Polar aprotic solvents (DMF, DCM) for sulfanyl group coupling.
  • Catalysts : Triethylamine or DMAP for esterification efficiency.

Yield optimization requires inert atmospheres (N₂/Ar) to prevent oxidation of the sulfanyl group and rigorous purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Which spectroscopic and analytical techniques are most effective for characterizing this compound’s structural integrity?

Q. Basic Research Focus

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assigns aromatic protons (δ 7.2–8.5 ppm for benzoate), sulfanyl-linked CH₂ (δ 3.8–4.2 ppm), and pyrimidinone carbonyl (δ 165–170 ppm).
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the thienopyrimidine core.
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 484.08) and fragmentation patterns.
  • HPLC-PDA : Validates purity (>95%) using C18 columns (acetonitrile/water mobile phase) .

How can researchers resolve discrepancies in biological activity data observed across enzyme inhibition assays?

Advanced Research Focus
Contradictory results (e.g., variable IC₅₀ values in kinase assays) may arise from:

  • Assay Conditions : pH, ionic strength, or reducing agents (e.g., DTT) altering sulfanyl group redox states.
  • Protein Conformational Dynamics : Use molecular docking (AutoDock Vina) to model ligand-receptor interactions and identify binding pose variability.
  • Enzyme Kinetics : Perform Lineweaver-Burk analysis to distinguish competitive vs. non-competitive inhibition mechanisms.

Q. Validation Steps :

  • Repeat assays with standardized buffers (e.g., Tris-HCl, pH 7.4).
  • Include positive controls (e.g., staurosporine for kinase assays).
  • Cross-validate with SPR (surface plasmon resonance) for binding affinity .

What strategies are recommended for structure-activity relationship (SAR) studies to enhance pharmacological profiles?

Advanced Research Focus
Key Modifications :

  • Thienopyrimidine Core : Introduce electron-withdrawing groups (e.g., -CF₃ at C5) to enhance metabolic stability.
  • Sulfanyl Linker : Replace with selenyl or methylene groups to assess redox sensitivity.
  • Benzoate Ester : Hydrolyze to carboxylic acid for improved solubility.

Q. SAR Workflow :

Analog Synthesis : Parallel library synthesis using Ugi or Suzuki-Miyaura reactions.

In Silico Screening : Pharmacophore modeling (Schrödinger Suite) to prioritize analogs.

Biological Testing : Dose-response curves in cellular models (e.g., cancer cell lines) and ADMET prediction (SwissADME).

Q. Example Analog Activities :

Substituent ModificationBiological Impact (vs. Parent Compound)Source
4-Chlorophenyl → 3,5-Dimethylphenyl2.5× increase in EGFR inhibition
Ethyl ester → Methyl esterReduced plasma stability

What computational methods are suitable for predicting metabolic pathways and toxicity profiles?

Q. Advanced Research Focus

  • Metabolism Prediction :
    • CYP450 Isozyme Mapping : Use StarDrop or MetaSite to identify oxidation sites (e.g., sulfanyl to sulfoxide).
    • Phase II Metabolism : Glucuronidation likelihood at the benzoate ester.
  • Toxicity Profiling :
    • AMES Test Simulation : Derek Nexus for mutagenicity alerts (e.g., aromatic amine byproducts).
    • hERG Inhibition : MOE-based QSAR models to assess cardiac risk.

Validation : Cross-reference with in vitro microsomal assays (human liver microsomes) and zebrafish toxicity models .

How can crystallization studies improve understanding of this compound’s solid-state properties?

Q. Advanced Research Focus

  • Single-Crystal X-ray Diffraction : Resolves bond lengths/angles in the thienopyrimidine core (e.g., C-S bond ~1.78 Å) and packing motifs.
  • Polymorph Screening : Use solvent evaporation (ethanol/water) to identify stable forms for formulation.
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., π-π stacking of chlorophenyl groups) influencing solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.